molecular formula C40H56 B162405 delta-Carotene CAS No. 31063-33-9

delta-Carotene

Cat. No. B162405
CAS RN: 31063-33-9
M. Wt: 536.9 g/mol
InChI Key: WGIYGODPCLMGQH-GOXCNPTKSA-N
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Description

Delta-Carotene, also known as ε,ψ-Carotene, is a form of carotene with an ε-ring at one end and the other uncyclized, labelled ψ . It is an intermediate synthesis product in some photosynthetic plants between lycopene and α-carotene (β,ε-carotene) or ε-carotene (ε,ε-carotene) . Delta-carotene is fat soluble .


Synthesis Analysis

Carotenoids, including delta-carotene, are synthesized in plastids of photosynthetic and sink organs and are essential molecules for photosynthesis, photo-oxidative damage protection, and phytohormone synthesis . They are also synthesized in fruits, flowers, seeds, and reserve roots . Some bacteria and fungi are also capable of producing carotenoids in response to growth and environmental conditions .


Molecular Structure Analysis

Delta-carotene has a molecular formula of C40H56 and an average mass of 536.873 Da . It contains an alpha-ionone instead of a beta-ionone ring . This conversion is carried out by the gene Del which shifts the position of the double bond in the ring structure .


Chemical Reactions Analysis

The chemical reactions and pathways resulting in the formation of delta-carotene are known as delta-carotene biosynthesis . This process involves several steps and is regulated by various factors .

Scientific Research Applications

1. Carotenoid Stability and Interaction with Oxygen

Research indicates that carotenoids like fucoxanthin interact with molecular oxygen, forming labile charge transfer complexes. These complexes play a crucial role in the stability of carotenoids in aerobic environments and their antioxidant activity, suggesting delta-carotene's potential in radioprotection and antioxidation (Prokhorova & Revina, 2001).

2. Role in Photosynthesis and Photosystem II

Carotenoids are essential components of the photosynthetic apparatus. Their absence significantly affects the cellular content of photosynthetic proteins, particularly those of photosystem II. This highlights the importance of carotenoids like delta-carotene in the efficient synthesis and accumulation of photosynthetic proteins (Sozer et al., 2010).

3. Influence on Wine Grape Aroma

Research on the correlation between carotenoid precursors in grapes and the varietal aroma of wine suggests that delta-carotene may influence the aroma profile of wines. This association highlights its potential application in viticulture and enology (Crupi et al., 2010).

4. Nutritional and Health Benefits

Delta-carotene, among other carotenes, exhibits a range of biological activities and health benefits, making it significant for the pharmaceutical, food, and cosmetics industries. Its role as a dietary nutrient and precursor to essential vitamins in humans is widely recognized (Kim, 2016).

5. Isotope Analysis for Authenticity Assessment

Isotope ratio mass spectrometry has been applied to carotenoids for authenticity assessment. This method can distinguish synthetic beta-carotene from natural sources, suggesting the potential application of delta-carotene in verifying the authenticity of commercial products (Kroll et al., 2008).

Future Directions

There is ongoing research into the transcriptional regulation of carotenoid biosynthesis, including delta-carotene . This research aims to identify key genes and regulators associated with carotenoid metabolism, which could lead to new insights into the carotenoid metabolism of various species . This could facilitate future functional studies and quality breeding through molecular design .

properties

IUPAC Name

(6R)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYGODPCLMGQH-GOXCNPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315574
Record name ε,ψ-Carotene, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name delta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

delta-Carotene

CAS RN

31063-33-9
Record name ε,ψ-Carotene, (6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31063-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Carotene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ε,ψ-Carotene, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-CAROTENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Q4PNZ1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name delta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C
Record name delta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
ML Tomes - Genetics, 1969 - ncbi.nlm.nih.gov
… DELTA-carotene was found in quantity in certain selections … Delta-carotene is not a normal constituent of the ripe flesh of the … The delta-carotene producing selections contain the same …
Number of citations: 27 www.ncbi.nlm.nih.gov
ML Tomes - Genetics, 1967 - ncbi.nlm.nih.gov
… The gene Del (delta-carotene) appears to mediate this conversion. … The man alpha and delta- carotene contents (pg/g fresh weight t SD) of ripe fruit from plants which are +I+ Del/-, and B…
Number of citations: 30 www.ncbi.nlm.nih.gov
TE KARGL - 1959 - search.proquest.com
STRUCTURE OF 8 -CAROTENE; CAROTENES IN TOMATOES AT hesis Subm itted to th e F acu lty of Purdue U n iv e rs ity by Thomas Ed Page 1 STRUCTURE OF 8 -CAROTENE; …
Number of citations: 2 search.proquest.com
TE Kargl, FW Quackenbush, ML Tomes - … . American Society for …, 1960 - cabdirect.org
The data indicate that tomatoes appear to fall into two groups: those having predominantly alicyclic C40 polyenes, and those having predominantly acyclic polyenes. Within these …
Number of citations: 30 www.cabdirect.org
BB RHODES - 1973 - search.proquest.com
… The gene Del, which d ire c ts a su b stan tial Increase in the lev el of delta-carotene and also … As expected in the genotype B — Del — , delta-carotene is le ss than in a Del — genotype; …
Number of citations: 1 search.proquest.com
WM Harris - Botanical Gazette, 1970 - journals.uchicago.edu
… a tomato mutant containing a high proportion of delta-carotene. As the fruits change color from … from chloroplasts in a tomato line where delta-carotene is the primary carotene, but where …
Number of citations: 19 www.journals.uchicago.edu
DB Rodriguez-Amaya - Archivos latinoamericanos de nutricion, 1999 - europepmc.org
… delta-Carotene is the main carotenoid of the peach palm and zeta-carotene of passion fruit. Lutein and beta-carotene, in high concentrations, are encountered in the numerous leafy …
Number of citations: 194 europepmc.org
EA Roberts, MD Southwick - Plant Physiology, 1948 - ncbi.nlm.nih.gov
… Pigments whose absorption maxima were identical with those of delta-carotene and … as alpha-carotene, gamma-carotene, and delta-carotene, depending upon the size of the masses-…
Number of citations: 8 www.ncbi.nlm.nih.gov
BB Rhodes, CV Hall - Hortscience, 1975 - journals.ashs.org
… Delta-carotene was identified by its spectra curve (peaks at 428, 454, and 484; Amax = 454) … Gamma-carotene exceeded delta-carotene at 24. Both delta- and gamma-carotene levels …
Number of citations: 4 journals.ashs.org
ML Tomes - Botanical Gazette, 1963 - journals.uchicago.edu
1. Seven different pigment strains of tomato were studied. In each type a number of excised fruits were matured at either 23.5 ⚬ C. or 32.0 ⚬ C. and the quantities of phytoene, …
Number of citations: 272 www.journals.uchicago.edu

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